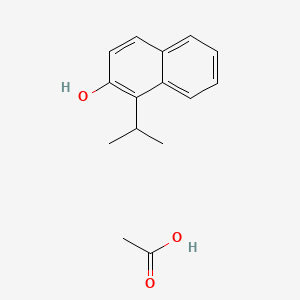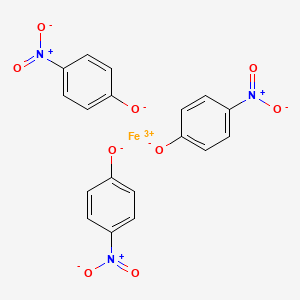
p-Nitrophenol iron(III) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenol iron(III) salt is a compound that combines p-nitrophenol, an aromatic compound with a nitro group and a hydroxyl group, with iron(III) ions. P-Nitrophenol is commonly used as a raw material in various industries, including medicine, dyeing, printing, and pesticide manufacturing
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
P-Nitrophenol iron(III) salt can be synthesized through the reaction of p-nitrophenol with iron(III) chloride in an aqueous solution. The reaction typically involves dissolving p-nitrophenol in water and adding iron(III) chloride under controlled conditions to form the desired salt. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
P-Nitrophenol iron(III) salt undergoes various chemical reactions, including:
Oxidation: The iron(III) ions can act as oxidizing agents, facilitating the oxidation of organic compounds.
Reduction: The nitro group in p-nitrophenol can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group in p-nitrophenol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite and zinc, as well as oxidizing agents like hydrogen peroxide. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include 4-aminophenol (from reduction) and various substituted phenols (from nucleophilic substitution). The specific products depend on the reagents and conditions used .
Applications De Recherche Scientifique
P-Nitrophenol iron(III) salt has a wide range of scientific research applications, including:
Environmental Remediation: It is used in the degradation of pollutants such as p-nitrophenol in wastewater through advanced oxidation processes
Biomedical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-nitrophenol iron(III) salt involves the interaction of iron(III) ions with organic molecules. The iron(III) ions can facilitate redox reactions by cycling between different oxidation states, thereby generating reactive oxygen species such as hydroxyl radicals. These reactive species can degrade organic pollutants and facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to p-nitrophenol iron(III) salt include:
4-Nitrophenol: An aromatic compound with similar chemical properties but without the iron(III) component.
Iron(III) chloride: A common iron salt used in various chemical reactions.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity and applications.
Uniqueness
The presence of iron(III) ions allows for redox reactions that are not possible with p-nitrophenol alone, making it a valuable compound in environmental and industrial applications .
Propriétés
Numéro CAS |
64047-80-9 |
|---|---|
Formule moléculaire |
C18H12FeN3O9 |
Poids moléculaire |
470.1 g/mol |
Nom IUPAC |
iron(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Fe/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
Clé InChI |
DLWSTDHFOJEBPI-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Fe+3] |
Numéros CAS associés |
100-02-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




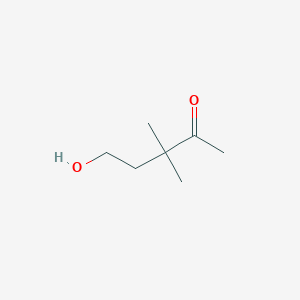
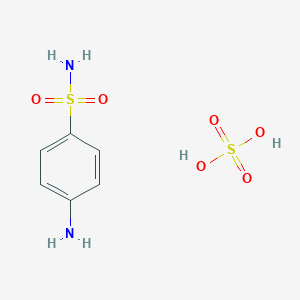

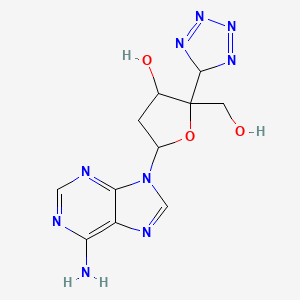


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)


